Quininib

Descripción general

Descripción

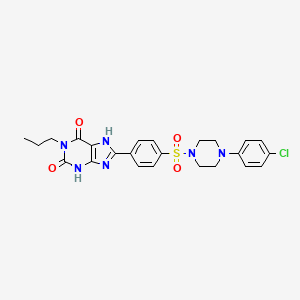

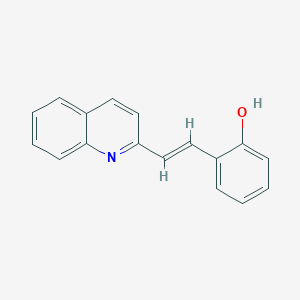

Quininib es un fármaco de molécula pequeña con el nombre químico 2-[(E)-2-(quinolin-2-il) vinil] fenol. Ha mostrado un potencial significativo en diversas aplicaciones terapéuticas, particularmente en el tratamiento del cáncer colorrectal. This compound es conocido por sus propiedades antiangiogénicas, lo que significa que puede inhibir la formación de nuevos vasos sanguíneos, un proceso crítico en el crecimiento y diseminación de los tumores .

Aplicaciones Científicas De Investigación

Quininib tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Quininib ejerce sus efectos principalmente a través de sus propiedades antiangiogénicas. Inhibe la formación de nuevos vasos sanguíneos al dirigirse a la vía del factor de crecimiento endotelial vascular (VEGF). This compound reduce la secreción de varios factores angiogénicos, incluyendo IL-6, IL-8, VEGF y TNF, inhibiendo así el crecimiento tumoral y la permeabilidad vascular .

Análisis Bioquímico

Biochemical Properties

Quininib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to antagonize cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) at micromolar IC50 values . These interactions inhibit the signaling pathways mediated by these receptors, which are involved in inflammatory and angiogenic processes. Additionally, this compound has been found to modulate the expression of ferroptosis markers such as glutathione peroxidase 4 (GPX4), biliverdin, and glutamate-cysteine ligase modifier subunit (GCLM), indicating its role in inducing ferroptosis, a type of cell death driven by iron-dependent peroxidation of phospholipids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it inhibits angiogenic tubule formation and cell migration, thereby reducing angiogenesis . In cancer cells, this compound has been shown to reduce cell survival and proliferation. It also influences cell signaling pathways by modulating the expression of angiogenic and inflammatory genes, such as IL-6, IL-8, VEGF, and TNF . Furthermore, this compound induces ferroptosis in metastatic uveal melanoma cells by altering the expression of key ferroptosis markers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), leading to the inhibition of these receptors’ signaling pathways . This inhibition results in reduced angiogenesis and inflammation. Additionally, this compound modulates the expression of ferroptosis markers, promoting ferroptosis in cancer cells . The compound’s ability to inhibit angiogenesis and induce ferroptosis makes it a potent therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in various models, including zebrafish, human cell lines, and murine eyes . Long-term studies have shown that this compound significantly reduces tumor growth and angiogenesis in colorectal cancer xenografts . Additionally, this compound’s effects on ferroptosis markers in metastatic uveal melanoma cells have been observed over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound is well-tolerated at a dosage of 50 mg/kg administered intraperitoneally every three days At this dosage, this compound significantly reduces tumor growth and angiogenesis without causing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate angiogenesis and ferroptosis. The compound modulates the expression of enzymes such as glutathione peroxidase 4 (GPX4) and glutamate-cysteine ligase modifier subunit (GCLM), which are involved in the ferroptosis pathway . Additionally, this compound’s antagonistic effects on cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) influence the metabolic flux of inflammatory and angiogenic mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In zebrafish and murine models, this compound has been shown to accumulate in endothelial cells and tumor tissues, where it exerts its anti-angiogenic effects . The compound’s distribution within cells is influenced by its binding to cysteinyl leukotriene receptors and other biomolecules involved in angiogenesis and ferroptosis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of endothelial and cancer cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In the cytoplasm, this compound interacts with cysteinyl leukotriene receptors and other biomolecules, while in the nucleus, it modulates the expression of genes involved in angiogenesis and ferroptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Quininib se puede sintetizar mediante diversos métodos. Un enfoque común implica la condensación de derivados de anilina con β-cetoésteres bajo condiciones de reacción adecuadas para formar 4-hidroxiquinolinas . Otro método implica la precipitación salina de la solución de ácido hialurónico-quininib, seguida de entrecruzamiento con 4-brazo-PEG-amina y liofilización .

Métodos de producción industrial

La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) es común para monitorear la calidad y consistencia del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Quininib experimenta diversas reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar quinonas, que son conocidas por sus actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir las quinonas a sus formas de hidroquinona.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: Agentes reductores como el borohidruro de sodio se utilizan para convertir las quinonas en hidroquinonas.

Catalizadores: Catalizadores como paladio sobre carbono (Pd/C) se utilizan a menudo en reacciones de hidrogenación.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen quinonas, hidroquinonas y diversos derivados sustituidos de quinolina .

Comparación Con Compuestos Similares

Quininib es único en su doble inhibición del receptor 1 y 2 de leucotrieno cisteinil (CysLT1-2), lo que lo distingue de otros fármacos antiangiogénicos como bevacizumab y regorafenib . Compuestos similares incluyen:

El mecanismo de acción único de this compound y su capacidad para inhibir múltiples vías angiogénicas lo convierten en un candidato prometedor para su posterior desarrollo en terapia contra el cáncer.

Propiedades

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 | |

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)